molecular formula C10H12F2O B1411466 3-Difluoromethyl-4,5-dimethylanisole CAS No. 1807191-65-6

3-Difluoromethyl-4,5-dimethylanisole

Cat. No.: B1411466
CAS No.: 1807191-65-6
M. Wt: 186.2 g/mol
InChI Key: YDKYXOHFVYRZHY-UHFFFAOYSA-N
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Description

3-Difluoromethyl-4,5-dimethylanisole is an organic compound with the molecular formula C10H12F2O It is characterized by the presence of a difluoromethyl group (-CF2H) attached to a benzene ring that also contains methoxy (-OCH3) and methyl (-CH3) substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Difluoromethyl-4,5-dimethylanisole typically involves the introduction of the difluoromethyl group onto a pre-existing aromatic ring. One common method is the difluoromethylation of aromatic compounds using difluorocarbene precursors. The reaction conditions often involve the use of metal catalysts, such as palladium or copper, to facilitate the formation of the C-CF2H bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for high yield and efficiency, often utilizing continuous flow reactors and advanced catalytic systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3-Difluoromethyl-4,5-dimethylanisole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a variety of functional groups onto the aromatic ring .

Scientific Research Applications

3-Difluoromethyl-4,5-dimethylanisole has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-Difluoromethyl-4,5-dimethylanisole exerts its effects is primarily through its interactions with biological molecules. The difluoromethyl group can enhance the compound’s ability to form hydrogen bonds, increasing its binding affinity to specific molecular targets. This can modulate the activity of enzymes, receptors, and other proteins involved in various biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Difluoromethyl-4,5-dimethylanisole is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and biological activity. The presence of both difluoromethyl and methoxy groups on the aromatic ring provides a distinct set of properties that can be leveraged in various applications .

Properties

IUPAC Name

1-(difluoromethyl)-5-methoxy-2,3-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2O/c1-6-4-8(13-3)5-9(7(6)2)10(11)12/h4-5,10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDKYXOHFVYRZHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C)C(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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